molecular formula C18H19N3O3 B2396737 4-(2-Methylphenyl)piperazinyl 3-nitrophenyl ketone CAS No. 680868-72-8

4-(2-Methylphenyl)piperazinyl 3-nitrophenyl ketone

Cat. No. B2396737
CAS RN: 680868-72-8
M. Wt: 325.368
InChI Key: VLFRWYKCWFCYFR-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)piperazinyl 3-nitrophenyl ketone, also known as MNK, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MNK belongs to the family of piperazine derivatives and has been studied for its biochemical and physiological effects on the human body.

Scientific Research Applications

Nitrophenols in the Atmosphere

Nitrophenols, including compounds with nitrophenyl groups, are significant in atmospheric chemistry. They result from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The atmospheric nitration of phenol, involving nitrophenyl derivatives, highlights the environmental impact and the chemical transformation processes of these compounds. This suggests a potential interest in studying "4-(2-Methylphenyl)piperazinyl 3-nitrophenyl ketone" for its atmospheric reactions and contributions to air quality and environmental chemistry (Harrison et al., 2005).

Piperazine and Morpholine in Medicinal Chemistry

Piperazine derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmaceutical applications. This includes their use in the synthesis of various therapeutic agents, demonstrating their importance in drug design and pharmacological studies. The review of piperazine and morpholine analogues underscores the potential pharmacophoric activities of such compounds, suggesting that "this compound" could be explored for its pharmacological properties (Mohammed et al., 2015).

properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-14-5-2-3-8-17(14)19-9-11-20(12-10-19)18(22)15-6-4-7-16(13-15)21(23)24/h2-8,13H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFRWYKCWFCYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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